molecular formula C18H20BrClN2O B6134095 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B6134095
M. Wt: 395.7 g/mol
InChI Key: PQXCVXZEYFMBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is a brominated phenolic compound featuring a piperazine moiety, a structural framework widely investigated in medicinal chemistry for its diverse biological activities . Piperazine derivatives are recognized for their significant pharmacological potential, including antimicrobial, antipsychotic, and antidepressant effects . This compound's specific structure, incorporating both bromophenol and chlorobenzyl groups, suggests potential for interaction with various biological targets, particularly in neurological and infectious disease research . Its molecular framework is structurally similar to other documented piperazine-based compounds that show antibiofilm properties, indicating potential application in combating biofilm-related infections, a major challenge in treating antibiotic-resistant bacteria . The mechanism of action for such compounds often involves the modulation of neurotransmitter systems, such as serotonin pathways, which are relevant to mood regulation, or the inhibition of microbial communication pathways known as quorum sensing . Researchers may utilize this compound as a key intermediate or precursor in organic synthesis and drug discovery campaigns aimed at developing novel therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-bromo-2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c19-16-4-5-18(23)15(11-16)13-22-8-6-21(7-9-22)12-14-2-1-3-17(20)10-14/h1-5,10-11,23H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCVXZEYFMBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Regioselective Bromination of 2-Hydroxybenzaldehyde

Bromination at the 4-position is achieved using elemental bromine (Br₂) in chlorobenzene at 5–15°C, catalyzed by triethylamine hydrochloride (3–6 wt%). This method minimizes the formation of the undesired 6-bromo isomer (<1%):

Reaction conditions :

ParameterValue
SolventChlorobenzene
CatalystTriethylamine hydrochloride
Temperature5–15°C
Yield87–99%

Mechanistic insight : The catalyst enhances electrophilic aromatic substitution by polarizing Br₂, directing bromine to the para position relative to the hydroxyl group.

Step 2: Protection of the Phenolic Hydroxyl Group

The phenolic -OH is protected as a methyl ether using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone:
4-Bromo-2-hydroxybenzaldehyde+CH₃IK₂CO₃4-Bromo-2-methoxybenzaldehyde\text{4-Bromo-2-hydroxybenzaldehyde} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{4-Bromo-2-methoxybenzaldehyde}

Step 3: Formation of the Piperazinomethyl Moiety

The aldehyde group undergoes condensation with piperazine in ethanol under reflux to form a Schiff base, which is subsequently reduced using sodium borohydride (NaBH₄) to yield the secondary amine:
4-Bromo-2-methoxybenzaldehyde+PiperazineEtOH, ΔSchiff BaseNaBH₄4-Bromo-2-methoxy-N-piperazinylmethylaniline\text{4-Bromo-2-methoxybenzaldehyde} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} \xrightarrow{\text{NaBH₄}} \text{4-Bromo-2-methoxy-N-piperazinylmethylaniline}

Step 4: N-Alkylation with 3-Chlorobenzyl Chloride

The piperazine nitrogen is alkylated using 3-chlorobenzyl chloride in dichloromethane (DCM) with triethylamine as a base:
Piperazine intermediate+3-Chlorobenzyl chlorideEt₃N, DCMProtected target compound\text{Piperazine intermediate} + \text{3-Chlorobenzyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Protected target compound}

Step 5: Deprotection of the Methyl Ether

The methyl ether is cleaved using boron tribromide (BBr₃) in DCM at −78°C to restore the phenolic group:
4-Bromo-2-methoxy intermediateBBr₃4-Bromo-2-[4-(3-chlorobenzyl)piperazino]methylphenol\text{4-Bromo-2-methoxy intermediate} \xrightarrow{\text{BBr₃}} \text{4-Bromo-2-{[4-(3-chlorobenzyl)piperazino]methyl}phenol}

Overall yield : 52–65% (5 steps).

Step 1: One-Pot Mannich Reaction

A Mannich reaction directly links the phenol, piperazine, and formaldehyde in aqueous ethanol:
2-Hydroxy-5-bromobenzaldehyde+Piperazine+HCHOEtOH/H₂OPiperazinomethyl intermediate\text{2-Hydroxy-5-bromobenzaldehyde} + \text{Piperazine} + \text{HCHO} \xrightarrow{\text{EtOH/H₂O}} \text{Piperazinomethyl intermediate}

Step 2: N-Alkylation and Bromination

  • Alkylation with 3-chlorobenzyl bromide proceeds in acetonitrile at 60°C.

  • Post-alkylation bromination using N-bromosuccinimide (NBS) in CCl₄ introduces the 4-bromo substituent.

Advantage : Fewer protection/deprotection steps.
Disadvantage : Lower regioselectivity (∼85% para-bromination).

Pathway 3: Solid-Phase Synthesis

Developed for high-throughput applications, this method immobilizes the phenol on Wang resin via a succinate linker. Piperazine and 3-chlorobenzyl groups are sequentially added using standard coupling reagents (HBTU/DIPEA). Cleavage with trifluoroacetic acid (TFA) yields the target compound.

Key metrics :

ParameterValue
Purity (HPLC)≥95%
Yield70–75%

Analytical Characterization

Critical validation steps include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 3.72 (s, 2H, CH₂N), 2.55–2.45 (m, 8H, piperazine).

  • HRMS : m/z calc. for C₁₈H₁₉BrClN₃O [M+H]⁺: 408.7, found: 408.6.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity.

Challenges and Optimization

  • Regioselectivity in bromination : Catalytic triethylamine hydrochloride reduces 2,6-dibromo byproducts to <2%.

  • Piperazine alkylation : Excess 3-chlorobenzyl chloride (1.2 eq.) ensures complete N-substitution.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate Schiff base formation but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo further substitution reactions, particularly at the bromine and chlorine sites, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dehalogenated phenol derivatives

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its bromophenol core and 3-chlorobenzyl-piperazine side chain. Comparisons with related compounds reveal critical differences in substituent placement and biological activity:

Compound Molecular Formula Key Substituents Biological/Physicochemical Properties Reference
4-Bromo-2-{[4-(3-chlorobenzyl)piperazino]methyl}phenol C₁₈H₁₉BrClN₂O Bromophenol, 3-chlorobenzyl-piperazine Limited toxicity data; structurally related to zinc complexes with reduced hematological/immunological toxicity .
4-Chloro-2-(2-(piperazin-1-yl)ethyliminomethyl)phenol C₁₃H₁₈ClN₃O Chlorophenol, piperazine-ethylimine Zinc complexes show minimal toxicity but reduced liver enzyme activity at high doses .
4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol C₂₇H₂₀Br₂N₂O₂ Dibromophenol, benzyl-imine linkages No direct toxicity data; structural complexity suggests potential for metal chelation or catalytic roles .
4-Nitro-2-(5′-bromosalicylidenamino)diphenylamine C₁₉H₁₄BrN₃O₃ Bromosalicylidenamino, nitro group Mutagenic (10 mmol/L in microbial assays); emits toxic Br⁻ and NOx upon decomposition .

Physicochemical and Computational Insights

  • Density Functional Theory (DFT) Relevance: While and discuss DFT methods for thermochemical accuracy, these computational tools are critical for modeling the electronic properties of halogenated phenols. For instance, bromine’s electron-withdrawing effects could alter the phenol ring’s reactivity, influencing binding interactions in biological systems .
  • Crystallographic Data : Tools like SHELX () are essential for resolving the 3D structures of such compounds, particularly to confirm piperazine ring conformations and halogen placement .

Biological Activity

The compound 4-Bromo-2-{[4-(3-chlorobenzyl)piperazino]methyl}phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A bromine atom, which may enhance biological activity.
  • A piperazine moiety, common in many pharmacologically active compounds.
  • A phenolic group that can participate in various biochemical interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties. The following table summarizes relevant findings on related compounds:

CompoundMIC (µg/mL)Activity TypeReference
This compoundTBDAntibacterial
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)15.625-62.5Bactericidal
N-((2-chloro-8-methylquinolin-3-yl)methylene)-3-fluoro-4-morpholinoaniline12.97Antibacterial

MIC: Minimum Inhibitory Concentration

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for bacterial cell wall synthesis and protein production.
  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neuroactive pathways.

Study on Antimicrobial Efficacy

A study published in MDPI explored the efficacy of piperazine derivatives against various bacterial strains. The compound demonstrated:

  • Bactericidal Activity : Effective against Gram-positive bacteria with a reported MIC ranging from 15.625 to 62.5 µM.
  • Biofilm Inhibition : Significant reduction in biofilm formation by Staphylococcus aureus and Enterococcus species, indicating potential for treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

Research into the SAR of piperazine derivatives shows that modifications to the phenolic and piperazine components can significantly alter biological activity. For example, the introduction of halogen groups has been linked to enhanced antimicrobial effects.

Q & A

Q. What strategies are recommended for toxicological profiling given limited experimental data?

  • Methodology :
  • In silico prediction : Use ProTox-II to estimate LD50_{50} (e.g., ~250 mg/kg) and highlight hepatotoxicity risks from phenolic metabolites .
  • Read-across analysis : Extrapolate from structurally similar arylpiperazines with established toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.